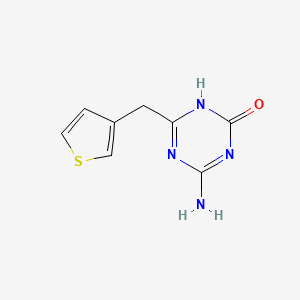![molecular formula C9H6OS2 B13207457 [3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
[3,3'-Bithiophene]-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3’-Bithiophene]-4-carboxaldehyde: is an organic compound that belongs to the class of bithiophenes Bithiophenes are composed of two thiophene rings, which are five-membered rings containing sulfur atoms The addition of a carboxaldehyde group at the 4-position of the bithiophene structure introduces unique chemical properties and reactivity to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bithiophene]-4-carboxaldehyde typically involves the functionalization of bithiophene. One common method is the palladium-catalyzed borylation of 4-bromothiophene-2-carbaldehyde, followed by Suzuki coupling with a suitable boronic acid derivative
Industrial Production Methods: Industrial production of [3,3’-Bithiophene]-4-carboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: [3,3’-Bithiophene]-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of [3,3’-Bithiophene]-4-carboxylic acid.
Reduction: Formation of [3,3’-Bithiophene]-4-methanol.
Substitution: Formation of halogenated bithiophene derivatives.
Applications De Recherche Scientifique
Chemistry: [3,3’-Bithiophene]-4-carboxaldehyde is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs) .
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets and their potential as therapeutic agents .
Industry: In the industrial sector, [3,3’-Bithiophene]-4-carboxaldehyde is used in the development of advanced materials with specific electronic and optical properties. These materials are utilized in sensors, batteries, and other electronic devices .
Mécanisme D'action
The mechanism of action of [3,3’-Bithiophene]-4-carboxaldehyde involves its interaction with molecular targets through various pathways. The compound can act as an electron donor or acceptor, depending on the substituents and the environment. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
3,3’-Dicyano-2,2’-bithiophene: This compound has cyano groups instead of a carboxaldehyde group, leading to different electronic properties.
3,3’-Dibromo-2,2’-bithiophene:
3,3’-Dichloro-2,2’-bithiophene: Chlorine substituents influence the compound’s stability and reactivity.
Uniqueness: [3,3’-Bithiophene]-4-carboxaldehyde is unique due to the presence of the carboxaldehyde group, which imparts specific reactivity and allows for further functionalization. This makes it a versatile building block for the synthesis of various derivatives with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C9H6OS2 |
|---|---|
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
4-thiophen-3-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-3-8-5-12-6-9(8)7-1-2-11-4-7/h1-6H |
Clé InChI |
GIGCHBXZNVWHFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=CSC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


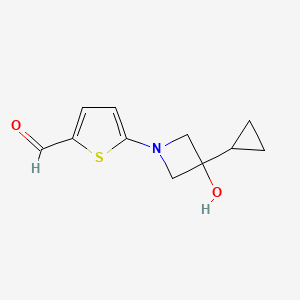
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)
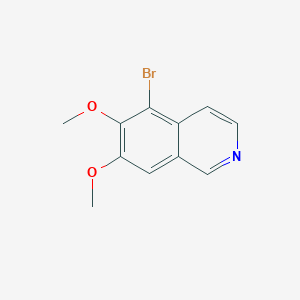
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
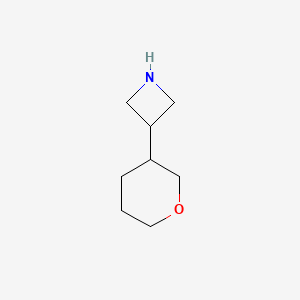

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
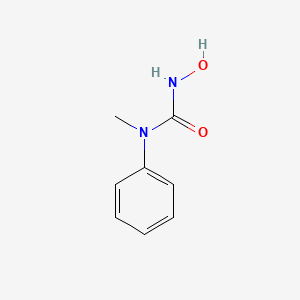
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
